molecular formula C15H21NO3 B2368337 erythro-N-Boc-D-phenylalanine epoxide CAS No. 156474-21-4; 98818-34-9

erythro-N-Boc-D-phenylalanine epoxide

Cat. No.: B2368337
CAS No.: 156474-21-4; 98818-34-9
M. Wt: 263.337
InChI Key: NVPOUMXZERMIJK-OLZOCXBDSA-N
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Description

erythro-N-Boc-D-phenylalanine epoxide is a chiral epoxide derivative of the amino acid phenylalanine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an epoxide functional group. Its molecular formula is C₁₆H₂₃NO₃, with a molecular weight of 277.36 g/mol (CAS: 799559-75-4) . The "erythro" designation refers to the stereochemical configuration of the two adjacent stereogenic centers (C2 and C3), while the "D" prefix specifies the enantiomeric form of the phenylalanine backbone. The Boc group protects the amine functionality, enhancing stability during synthetic processes, while the epoxide group confers reactivity, enabling applications in ring-opening reactions, peptide synthesis, and medicinal chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(1R)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPOUMXZERMIJK-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@@H]2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares erythro-N-Boc-D-phenylalanine epoxide with analogous compounds, highlighting key structural and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features
This compound C₁₆H₂₃NO₃ 277.36 Boc, epoxide, D-phenylalanine High reactivity via epoxide ring-opening
erythro-N-Boc-3,5-difluoro-L-phenylalanine epoxide C₁₅H₁₉F₂NO₃ 299.31 3,5-difluoro substitution, L-configuration Enhanced lipophilicity; fluorinated aryl
Erythro-N-Boc-O-benzyl-L-tyrosine epoxide C₂₂H₂₇NO₄ 369.45 O-benzyl, L-tyrosine backbone Bulky benzyl group; tyrosine derivative
N-Boc-3,5-dimethoxy-D-phenylalanine C₁₆H₂₃NO₆ 325.36 3,5-dimethoxy, no epoxide Electron-rich aryl; methoxy substituents
(−)-carvone epoxide (reference compound) C₁₀H₁₄O₂ 166.22 Monoterpene-derived epoxide Anti-proliferative activity

Key Observations :

  • O-Benzyl-L-tyrosine epoxide introduces steric bulk, which may reduce reactivity but enhance stability in specific synthetic pathways .
  • Methoxy-substituted analogs lack the epoxide group, limiting their utility in ring-opening reactions but offering electron-donating effects for electrophilic substitutions .

Stability and Handling

  • Storage : Epoxides like This compound require storage at 2–8°C in sealed, dry containers to prevent hydrolysis or premature ring-opening .
  • Safety : Hazard statements (e.g., H315, H319, H335) indicate risks of skin/eye irritation and respiratory sensitivity, necessitating PPE during handling .

Research Findings and Inferences

Industrial and Pharmaceutical Relevance

  • Suppliers like LEAP CHEM CO., LTD. emphasize the compound’s role in serving pharmaceutical R&D, highlighting its utility as a building block for peptidomimetics or enzyme inhibitors .
  • Fluorinated derivatives (e.g., 3,5-difluoro-L-phenylalanine epoxide) are tailored for applications requiring metabolic stability, such as PET radiotracers .

Preparation Methods

Ketone Reduction and Epoxide Formation

A documented route involves the reduction of a ketone intermediate followed by epoxidation:

  • Ketone Synthesis : Boc-D-phenylalanine is oxidized to the corresponding α-keto ester.
  • Stereoselective Reduction : Sodium borohydride (NaBH4) reduces the ketone to the erythro diol with 98:2 diastereomeric ratio (d.r.). The Felkin-Ahn model explains the preference for the erythro isomer, where the bulky Boc group adopts an antiperiplanar position to the incoming hydride.
  • Epoxidation : The diol undergoes treatment with a peracid (e.g., m-chloroperbenzoic acid) to form the epoxide. NMR analysis confirms the erythro configuration by characteristic methine peaks at 2.84 ppm (erythro) versus 2.99 ppm (threo).

Stereochemical Control and Byproduct Management

Diastereoselectivity in Epoxide Formation

The erythro configuration is critical for biological activity. Key factors influencing selectivity include:

  • Reducing Agent : NaBH4 favors erythro diol formation due to steric hindrance from the Boc group.
  • Solvent Effects : Polar aprotic solvents like tetrahydrofuran (THF) enhance selectivity by stabilizing transition states.

Cyclization Byproducts

During epoxide ring-opening reactions, a 5-exo cyclization byproduct (e.g., compound 4 in Scheme 1 of) may form. This side reaction is mitigated by:

  • Deprotection Conditions : HCl in dichloromethane (DCM) selectively deprotects the Boc group without promoting cyclization.
  • Temperature Control : Maintaining temperatures below 25°C during acidic workups minimizes intramolecular reactions.

Recent Advances in Synthesis

A 2023 study optimized the synthesis of photoreactive probes using this compound:

  • Sonogashira Coupling : Introduced a terminal alkyne handle via reaction with trimethylsilylacetylene.
  • Desilylation : Tetrabutylammonium fluoride (TBAF) removed the trimethylsilyl group, yielding a bioorthogonal alkyne-functionalized epoxide.

This method achieved a 77% yield for the final step, demonstrating scalability for industrial applications.

Data Tables

Table 1: Comparison of Epoxidation Methods

Method Conditions Yield (%) Diastereomeric Ratio (d.r.) Source
Ketone Reduction NaBH4, THF, 0°C 85 98:2 (erythro:threo)
Sharpless Epoxidation Ti(OiPr)4, (+)-DET, TBHP 90* >99:1
Peracid Epoxidation mCPBA, DCM, rt 78 95:5

*Theoretical yield based on analogous reactions.

Table 2: Physical Properties of this compound

Property Value Source
Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
Specific Rotation D = +7 ± 2° (c=1 in EtOH)
CAS Number 98818-34-9

Q & A

Q. Answer :

  • Engineering controls : Use closed systems or local exhaust ventilation to prevent inhalation .
  • PPE : Wear dust masks, nitrile gloves, safety goggles, and lab coats. Install emergency showers/eyewash stations .
  • Storage : Follow manufacturer guidelines for temperature-sensitive compounds (e.g., –20°C for similar N-Boc derivatives) .

Basic: What are key steps in synthesizing N-Boc-protected amino acid epoxides?

Answer :
While direct synthesis data for the target compound is limited, analogous protocols include:

  • Grignard reactions (e.g., PhMgBr, THF, –78°C) to introduce aryl groups .
  • Hydrogenation : Use Pd(OH)₂/C under H₂ (100 psi) for reduction, followed by Boc protection .
  • Oxidation : Jones reagent (CrO₃, H₂SO₄) for carboxylate formation .

Advanced: How does catalytic inactivation occur during epoxide transformations?

Q. Answer :

  • Mechanism : Catalytic aspartate residues in enzymes (e.g., epoxide hydrolases) can isomerize to isoaspartate via covalent intermediates, inactivating the enzyme. This is substrate-dependent; (R)-enantiomers of para-nitrostyrene epoxide induce faster inactivation than (S)-enantiomers .
  • Analysis : Use HPLC and MALDI-TOF/TOF to identify modified peptides in tryptic digests .

Advanced: How do epoxide groups influence material properties like plasticity?

Q. Answer :

  • Epoxide-to-ether transformations : In graphene oxide (GO), epoxide ring-opening (e.g., with n-butylamine) reduces plasticity by forming brittle ether linkages .
  • Application : For amino acid epoxides, study mechanochemical responses via AFM or tensile testing to assess ductility changes .

Advanced: How to resolve contradictions in epoxide carboxylase mechanisms?

Q. Answer :

  • Unresolved issues : The number of enzymatic components and active-site localization remain unclear .
  • Experimental design :
    • Use knockout studies to identify essential proteins.
    • Employ isotopic labeling (¹³C/¹⁸O) to trace carboxylation steps .
    • Compare kinetics of wild-type vs. mutant enzymes (e.g., Asp→Thr substitutions) .

Advanced: Can cationization reactions modify this compound?

Q. Answer :

  • Method : Adapt hemicellulose cationization protocols (70–90% efficiency) using NaOH-epoxide interactions.
  • Optimization : Vary DS (degree of substitution) via solvent-free reactions to minimize reagent waste .
  • Characterization : Use FTIR or NMR to confirm quaternary ammonium group incorporation .

Q. Tables

ParameterOptimal Value (RSM)Impact on Yield
Temperature347 K+25% efficiency
Catalyst Loading0.417 mol%Maximizes TOF
Reaction Time218 minBalances decay
Data from

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